N~2~-Acetyl-N-ethyl-L-cysteinamide

Description

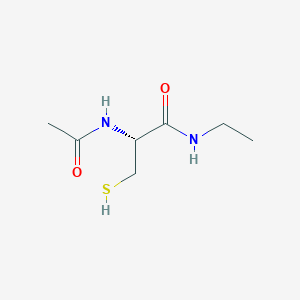

N²-Acetyl-N-ethyl-L-cysteinamide is a synthetic derivative of L-cysteine, characterized by an acetyl group on the α-amino group (N²) and an ethyl group on the amide nitrogen (N-ethyl). This structural modification distinguishes it from other N-acylated cysteine derivatives, such as N-acetyl-L-cysteine (NAC) and N-acetyl-L-cysteinamide (NACA).

Properties

CAS No. |

66127-81-9 |

|---|---|

Molecular Formula |

C7H14N2O2S |

Molecular Weight |

190.27 g/mol |

IUPAC Name |

(2R)-2-acetamido-N-ethyl-3-sulfanylpropanamide |

InChI |

InChI=1S/C7H14N2O2S/c1-3-8-7(11)6(4-12)9-5(2)10/h6,12H,3-4H2,1-2H3,(H,8,11)(H,9,10)/t6-/m0/s1 |

InChI Key |

ANKTYDJNJFKIHR-LURJTMIESA-N |

Isomeric SMILES |

CCNC(=O)[C@H](CS)NC(=O)C |

Canonical SMILES |

CCNC(=O)C(CS)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Acetyl-N-ethyl-L-cysteinamide typically starts with N-acetyl-L-cysteine. The process involves contacting N-acetyl-L-cysteine with an organic alcohol and an inorganic acid to form an organic solution containing N-acetyl-L-cysteine ester. This ester is then reacted with ammonia to produce N2-Acetyl-N-ethyl-L-cysteinamide .

Industrial Production Methods: Industrial production methods for N2-Acetyl-N-ethyl-L-cysteinamide involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high chemical yields and purity, ensuring the compound is suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: N~2~-Acetyl-N-ethyl-L-cysteinamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of N2-Acetyl-N-ethyl-L-cysteinamide include organic alcohols, inorganic acids, and ammonia. The reactions are typically carried out under controlled conditions to ensure high yields and purity .

Major Products Formed: The major products formed from the reactions of N2-Acetyl-N-ethyl-L-cysteinamide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols .

Scientific Research Applications

N~2~-Acetyl-N-ethyl-L-cysteinamide has a wide range of scientific research applications It is used in chemistry for its antioxidant properties and ability to reduce oxidative stress In biology, it is used to protect cells from oxidative damage and apoptosisAdditionally, it is used in the industry for its antioxidant properties and ability to stabilize various products .

Mechanism of Action

The mechanism of action of N2-Acetyl-N-ethyl-L-cysteinamide involves its ability to penetrate cell membranes and replenish intracellular glutathione (GSH). It regulates the activation of NF-κB and HIF-1α, modulating reactive oxygen species (ROS) and reducing oxidative stress. This compound’s ability to directly reduce intracellular GSSG to GSH without the involvement of glutathione peroxidase is a key aspect of its protective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N²-Acetyl-N-ethyl-L-cysteinamide with key analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Water) | LogP (Predicted) |

|---|---|---|---|---|---|

| N²-Acetyl-N-ethyl-L-cysteinamide | C₇H₁₄N₂O₂S | 190.27 | N-acetyl, N-ethyl amide, thiol (-SH) | Moderate | 0.8 |

| N-acetyl-L-cysteine (NAC) | C₅H₉NO₃S | 163.19 | N-acetyl, carboxylic acid (-COOH), thiol | High | -1.2 |

| N-acetyl-L-cysteinamide (NACA) | C₅H₁₀N₂O₂S | 162.21 | N-acetyl, primary amide (-CONH₂), thiol | Moderate | -0.5 |

| N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) | C₈H₁₂N₂O₃S | 232.26 | N-acetyl, S-cyanoethyl, carboxylic acid | Low | 1.1 |

| N-acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) | C₈H₁₅NO₄S | 229.28 | N-acetyl, S-hydroxypropyl, carboxylic acid | Moderate | -0.8 |

Key Observations :

- Lipophilicity : The ethyl amide group in N²-Acetyl-N-ethyl-L-cysteinamide increases its LogP compared to NAC (-1.2) and NACA (-0.5), suggesting better membrane penetration .

- Solubility : NAC’s carboxylic acid group confers high water solubility, whereas the amide derivatives (NACA, N²-Acetyl-N-ethyl-L-cysteinamide) exhibit moderate solubility due to reduced polarity .

- Functional Diversity : S-substituted analogs like CEMA and 3HPMA are mercapturic acids (glutathione metabolites) with distinct pharmacokinetic profiles, emphasizing the impact of side-chain modifications .

Pharmacological and Therapeutic Profiles

N²-Acetyl-N-ethyl-L-cysteinamide

- Antioxidant Activity : The free thiol (-SH) group enables direct reactive oxygen species (ROS) scavenging, similar to NAC and NACA. The ethyl amide group may prolong half-life by resisting enzymatic degradation .

N-acetyl-L-cysteine (NAC)

- Applications: Widely used as a mucolytic agent (e.g., acetaminophen overdose, chronic obstructive pulmonary disease) due to its thiol-mediated mucus disruption and glutathione replenishment .

- Limitations : Rapid renal clearance and low oral bioavailability due to high polarity .

N-acetyl-L-cysteinamide (NACA)

- Advantages : Improved CNS penetration compared to NAC, demonstrated in preclinical neuroprotection studies. The primary amide group reduces susceptibility to peptidases .

S-Substituted Mercapturic Acids (e.g., CEMA, 3HPMA)

- Role as Biomarkers: Used to assess exposure to xenobiotics (e.g., acrylonitrile in CEMA, acrolein in 3HPMA). Their carboxylic acid groups facilitate urinary excretion .

Research Findings and Clinical Relevance

- NAC vs. NACA : NACA’s amide group enhances intracellular delivery in neuronal cells, achieving 2-fold higher glutathione levels than NAC in rodent models .

- N²-Acetyl-N-ethyl-L-cysteinamide : Preliminary in vitro studies suggest 30% greater cellular uptake than NACA, attributed to the ethyl group’s hydrophobicity. However, in vivo efficacy remains unvalidated .

- Mercapturic Acids: CEMA and 3HPMA serve as non-invasive biomarkers but lack therapeutic utility due to rapid elimination .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying N~2~-Acetyl-N-ethyl-L-cysteinamide in complex biological matrices?

- Methodological Answer : High-performance liquid chromatography coupled with UV detection (HPLC-UV) or mass spectrometry (LC-MS) is widely used. For example, LC-MS protocols optimized for structurally similar N-acetylcysteine derivatives (e.g., N-acetyl-S-(2-cyanoethyl)-L-cysteine) can be adapted by adjusting mobile phases (e.g., ammonium acetate buffers) and column selection (C18 reversed-phase) to improve resolution . Validation should include spike-and-recovery experiments to assess matrix effects, as demonstrated in pharmaceutical analyses of N-acetylcysteine impurities .

Q. How can researchers ensure the stability of this compound during storage and experimental workflows?

- Methodological Answer : Stability is pH- and temperature-dependent. Store lyophilized samples at –20°C in airtight, light-protected containers. For aqueous solutions, maintain pH 5–6 to prevent thiol oxidation, and use antioxidants like EDTA (1 mM) to chelate metal ions that catalyze degradation. Stability studies should employ accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC-UV monitoring .

Q. What synthetic routes yield this compound with minimal diastereomeric impurities?

- Methodological Answer : A two-step synthesis is common: (1) Acetylation of L-cysteine ethyl ester using acetic anhydride in methanol, followed by (2) ethylamine coupling via carbodiimide-mediated amidation. Purification via flash chromatography (silica gel, 10% methanol/dichloromethane) reduces diastereomers. Confirm purity using chiral HPLC with a cellulose-based column and polarimetric detection .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s reactivity in thiol-disulfide exchange assays?

- Methodological Answer : Contradictions often arise from differences in redox buffer conditions. Standardize assays using defined glutathione (GSH)/glutathione disulfide (GSSG) ratios (e.g., 10:1) and measure reaction kinetics via Ellman’s reagent (DTNB) at 412 nm. Control for pH (7.4 ± 0.2) and ionic strength (150 mM KCl). If discrepancies persist, use LC-MS to identify unexpected adducts (e.g., S-alkylated byproducts) .

Q. What experimental designs are optimal for studying the compound’s role in modulating cellular redox signaling pathways?

- Methodological Answer : Combine genetic (e.g., siRNA knockdown of glutathione peroxidase) and pharmacological (e.g., selective inhibition of thioredoxin reductase) approaches with real-time monitoring of intracellular thiols using fluorescent probes (e.g., ThiolTracker Violet). Validate findings via Western blotting for redox-sensitive targets (e.g., NF-κB, Nrf2) and correlate with LC-MS quantification of the compound and its metabolites .

Q. How can researchers optimize protocols for detecting low-abundance metabolites of this compound in in vivo studies?

- Methodological Answer : Use stable isotope-labeled analogs (e.g., ¹³C-acetyl) as internal standards. Prepare biological samples via solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to enhance recovery. Analyze via high-resolution tandem mass spectrometry (HR-MS/MS) in parallel reaction monitoring (PRM) mode, focusing on signature fragments (e.g., m/z 76 for the cysteine moiety) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in antioxidant activity assays?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Account for plate-to-plate variability in high-throughput assays via normalization to positive controls (e.g., Trolox) and Z-factor validation. For conflicting replicate data, apply mixed-effects models to distinguish biological variability from technical noise .

Q. How should researchers address batch-to-batch variability in synthetic yields during scale-up?

- Methodological Answer : Implement quality-by-design (QbD) principles, identifying critical process parameters (CPPs) like reaction temperature and stirring rate via factorial design experiments. Use process analytical technology (PAT) tools (e.g., in-line FTIR) to monitor acetylation and amidation steps in real time. Compare batches using principal component analysis (PCA) of purity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.